molecular formula C13H16FNO2 B2443703 1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one CAS No. 1186046-94-5

1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one

Cat. No.: B2443703
CAS No.: 1186046-94-5
M. Wt: 237.274
InChI Key: IFGZRWAEKGVSCT-UHFFFAOYSA-N
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Description

“1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one” is a chemical compound with the molecular formula C13H16FNO2. It has a molecular weight of 237.27 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16FNO2/c1-9(10-4-6-11(14)7-5-10)15-8-2-3-12(16)13(15)17/h4-7,9,12,16H,2-3,8H2,1H3 . This indicates that the compound contains a piperidinone ring with a hydroxy group at the 3-position, a fluorophenyl group at the 1-position, and an ethyl group also attached to the 1-position.


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 237.27 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Pharmacological Applications

Antipsychotic Potential

One significant application is in the development of antipsychotic medications. A closely related compound, ACP-103, has demonstrated potent inverse agonist activity at 5-HT2A receptors, which are implicated in schizophrenia and other psychotic disorders. ACP-103's behavior in attenuating specific behaviors in animal models indicates its potential utility as an antipsychotic agent (Vanover et al., 2006).

Antibacterial Applications

Antibacterial Agents

Compounds with structural similarities have been synthesized and evaluated for their antibacterial activities. For instance, pyridonecarboxylic acids and their derivatives have shown significant antibacterial properties, which highlight the potential of such compounds in combating bacterial infections (Egawa et al., 1984).

Neuropharmacology

Dopamine Transporter Ligands

Piperidine analogs, closely related to the target compound, have been explored for their high affinity towards the dopamine transporter (DAT), offering insights into the development of treatments for disorders related to dopamine dysregulation (Prisinzano et al., 2002).

Chemotherapy Research

Cytotoxicity on Cancer Cells

The cytotoxic effects of polyfunctionalized piperidone oxime ethers on cervical carcinoma (HeLa) cells have been investigated, revealing some compounds with significant antiproliferative activity. This suggests the potential use of such compounds in cancer chemotherapy (Parthiban et al., 2011).

Fluorescent Probes for Biological Sciences

Fluorogenic Acetoxymethyl Ethers

The use of acetoxymethyl (AM) ether groups to mask phenolic fluorophores has been reported. These profluorophores show promise for imaging biochemical and biological systems due to their low background fluorescence, high chemical stability, and high enzymatic reactivity (Lavis et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of 1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is difficult to determine the specific biochemical pathways that this compound affects . Once the targets are identified, it will be possible to understand how the compound influences these pathways and their downstream effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound. Specific details about how these factors influence the compound’s action are currently unknown .

Properties

IUPAC Name

1-[1-(4-fluorophenyl)ethyl]-3-hydroxypiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-9(10-4-6-11(14)7-5-10)15-8-2-3-12(16)13(15)17/h4-7,9,12,16H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGZRWAEKGVSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2CCCC(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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